molecular formula C8H4Cl6 B13170329 Benzene, 1,3-dimethyl-, hexachloro deriv. CAS No. 63498-62-4

Benzene, 1,3-dimethyl-, hexachloro deriv.

Cat. No.: B13170329
CAS No.: 63498-62-4
M. Wt: 312.8 g/mol
InChI Key: FELFPQNGHZHHDD-UHFFFAOYSA-N
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Description

ALPHA,ALPHA,2,4,5,6-HEXACHLORO-M-XYLENE: is a chlorinated aromatic compound with the molecular formula C8H4Cl6 and a molecular weight of 312.839 g/mol . It is known for its high degree of chlorination, which imparts unique chemical properties and reactivity. This compound is used in various research and industrial applications due to its distinct characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ALPHA,ALPHA,2,4,5,6-HEXACHLORO-M-XYLENE typically involves the chlorination of m-xylene. The process requires specific conditions to ensure the selective chlorination at the desired positions. The reaction is usually carried out in the presence of a chlorinating agent such as chlorine gas (Cl2) and a catalyst like ferric chloride (FeCl3) under controlled temperature and pressure conditions .

Industrial Production Methods: In industrial settings, the production of ALPHA,ALPHA,2,4,5,6-HEXACHLORO-M-XYLENE follows similar principles but on a larger scale. The process involves continuous chlorination in a reactor, with careful monitoring of reaction parameters to maximize yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: ALPHA,ALPHA,2,4,5,6-HEXACHLORO-M-XYLENE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of hydroxylated or aminated derivatives, while reduction can yield partially dechlorinated compounds .

Scientific Research Applications

ALPHA,ALPHA,2,4,5,6-HEXACHLORO-M-XYLENE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ALPHA,ALPHA,2,4,5,6-HEXACHLORO-M-XYLENE involves its interaction with various molecular targets. The compound’s high degree of chlorination allows it to form strong interactions with nucleophilic sites in biomolecules, potentially leading to the inhibition of enzymatic activity or disruption of cellular processes. The exact pathways and targets are still under investigation, but its reactivity with nucleophiles is a key aspect of its mechanism .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, ALPHA,ALPHA,2,4,5,6-HEXACHLORO-M-XYLENE is unique due to its specific chlorination pattern, which influences its reactivity and applications.

Properties

CAS No.

63498-62-4

Molecular Formula

C8H4Cl6

Molecular Weight

312.8 g/mol

IUPAC Name

1,2,3,5-tetrachloro-4-(dichloromethyl)-6-methylbenzene

InChI

InChI=1S/C8H4Cl6/c1-2-4(9)3(8(13)14)6(11)7(12)5(2)10/h8H,1H3

InChI Key

FELFPQNGHZHHDD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1Cl)Cl)Cl)C(Cl)Cl)Cl

Origin of Product

United States

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